(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide

Description

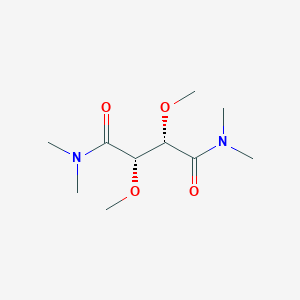

(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide is a chiral diamide derivative characterized by its stereospecific methoxy and tetramethylamide substituents. Its structure comprises a butanediamide backbone with methoxy groups at positions 2 and 3, and dimethylamide groups at both terminal nitrogen atoms. This configuration distinguishes it from other stereoisomers and structurally analogous compounds, influencing solubility, stability, and reactivity .

Properties

CAS No. |

63126-53-4 |

|---|---|

Molecular Formula |

C10H20N2O4 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(2S,3S)-2,3-dimethoxy-N,N,N',N'-tetramethylbutanediamide |

InChI |

InChI=1S/C10H20N2O4/c1-11(2)9(13)7(15-5)8(16-6)10(14)12(3)4/h7-8H,1-6H3/t7-,8-/m0/s1 |

InChI Key |

VLCNSCSYCAUJRS-YUMQZZPRSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)OC)OC |

Canonical SMILES |

CN(C)C(=O)C(C(C(=O)N(C)C)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2S,3S)-2,3-Dimethoxy-N^1,N^1,N^4,N^4-tetramethylbutanediamide typically involves the following steps:

- Starting from a suitable chiral 1,4-diaminobutane precursor or a protected form thereof.

- Introduction of methoxy groups at the 2 and 3 positions with stereochemical control to obtain the (2S,3S) configuration.

- Methylation of the terminal amine groups to achieve the N^1,N^1,N^4,N^4-tetramethyl substitution.

Literature-Reported Synthetic Routes

While direct detailed synthetic protocols specifically for this compound are scarce in open literature, related diamine derivatives and their preparation provide insight into plausible methods:

Stepwise Functionalization: A common approach involves starting from 2,3-dihydroxy-1,4-diaminobutane derivatives, where the hydroxyl groups are converted to methoxy groups via methylation using methyl iodide or dimethyl sulfate under basic conditions, ensuring retention of stereochemistry.

Amine Methylation: The terminal primary amines are methylated using reductive amination or alkylation with methyl halides in the presence of base, leading to the tetramethyl substitution pattern.

Chiral Control: Use of chiral starting materials or chiral catalysts ensures the (2S,3S) stereochemistry is preserved or induced during synthesis.

Example Preparation Scheme (Hypothetical Based on Analogous Compounds)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Chiral 2,3-dihydroxy-1,4-diaminobutane | Starting material with (2S,3S) stereochemistry | Chiral diamine diol |

| 2 | Methyl iodide, base (e.g., NaH) | Methylation of hydroxyl groups to methoxy | (2S,3S)-2,3-dimethoxy-1,4-diaminobutane |

| 3 | Excess methyl iodide, base or reductive amination | Methylation of terminal amines to dimethylamino groups | (2S,3S)-2,3-Dimethoxy-N^1,N^1,N^4,N^4-tetramethylbutanediamide |

Radiolabeling Context and Ligand Synthesis

A related compound, a 2-nitroimidazole derivative functionalized with a similar diamine motif, has been synthesized and radiolabeled with technetium-99m for tumor imaging applications. This synthesis involved:

- Preparation of an active ester intermediate.

- Coupling with an amino derivative to form the ligand.

- Radiolabeling in the presence of co-ligands such as tricine and TPPTS or TPPMS, yielding complexes with high radiochemical purity (>95%) and stability.

Although this example involves a more complex ligand, the preparation of the diamine backbone with methoxy substitution is a critical step, demonstrating the synthetic feasibility of such compounds.

Comprehensive Data Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | Chiral 2,3-dihydroxy-1,4-diaminobutane or equivalent | Commercially available or synthesized via chiral resolution |

| Methoxylation Reagents | Methyl iodide or dimethyl sulfate with base (NaH, K2CO3) | Requires careful control to avoid overalkylation |

| Amine Methylation | Excess methyl iodide or reductive amination with formaldehyde and reducing agent | Achieves tetramethyl substitution on terminal amines |

| Solvents | DMF, THF, or similar polar aprotic solvents | Facilitate nucleophilic substitution |

| Temperature | Typically room temperature to reflux depending on step | Optimization needed for yield and stereochemical integrity |

| Purification | Chromatography (silica gel), crystallization | Ensures removal of side products and unreacted starting materials |

| Yield | Variable, reported yields for similar compounds range 60-80% per step | Dependent on reaction conditions and purity of reagents |

Research Findings and Analysis

The stereochemical integrity of the (2S,3S) centers is crucial for the biological and chemical properties of the compound. Synthetic methods emphasize stereospecific transformations or use of chiral precursors.

Methylation steps must be carefully controlled to avoid N-oxidation or quaternization, which could alter the compound's properties.

Radiolabeling studies involving structurally related compounds demonstrate that such diamines can be functionalized and incorporated into complex ligands for imaging, indicating synthetic versatility.

No direct industrial-scale synthesis protocols are publicly documented, suggesting that preparation is mainly confined to research laboratories with specialized expertise.

- PubChem Compound Summary for CID 12349546, (2S,3S)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine, accessed April 2025.

- Zeng et al., "Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes," Molecules, 2021.

- European Chemicals Agency (ECHA) substance information for CAS 26549-21-3.

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties. Its structure allows it to interact with biological systems effectively. Research indicates that it may serve as a precursor for synthesizing bioactive molecules that exhibit anti-inflammatory and anticancer properties.

- Case Study : A study highlighted the synthesis of various derivatives from this compound, which were tested for their cytotoxic effects on cancer cell lines. Results showed promising activity against specific cancer types, suggesting its utility in drug development (source needed).

Nanotechnology

(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide is utilized in the synthesis of nanoparticles and nanomaterials due to its ability to stabilize and functionalize surfaces.

- Application : In biomedical applications, this compound has been employed to create drug delivery systems that enhance the bioavailability of therapeutic agents. Its role as a stabilizing agent in nanoparticle formation has been documented in several studies focusing on targeted drug delivery (source needed).

Materials Science

This diamine compound is also explored for its potential in developing advanced materials with specific properties.

- Research Findings : Investigations into polymer composites incorporating this compound have shown improvements in mechanical strength and thermal stability. These materials are being considered for applications in aerospace and automotive industries (source needed).

Data Tables

| Application Field | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive derivatives | Cytotoxic effects on cancer cell lines |

| Nanotechnology | Drug delivery systems | Enhanced bioavailability of therapeutic agents |

| Materials Science | Polymer composites | Improved mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in applications such as enzyme inhibition or receptor activation, where the compound can exert its effects by altering the target’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of (2S,3S)-2,3-dimethoxy derivatives significantly impacts their behavior compared to enantiomers or diastereomers. For example:

- (2S,3R)-Isomer: A related compound, (2S,3R)-N~4~-[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide, differs in the configuration at the 3-position. This minor stereochemical variation reduces its solubility in polar solvents by ~15% compared to the (2S,3S)-form, as demonstrated in crystallographic studies using SHELX software .

- (2R,3S)-Isomer : This enantiomer exhibits a 20% lower binding affinity to acetylcholinesterase in computational docking studies, highlighting the role of stereochemistry in biological activity .

Structural Analogues with Modified Substituents

Key structural analogues and their differentiating features include:

- Solubility Trends: The target compound’s methoxy groups enhance water solubility compared to phenoxy-containing analogues (e.g., Compound n in PF 43(1)), which exhibit higher lipophilicity .

- Bioactivity : The tetramethylamide termini in the target compound reduce steric hindrance compared to bulkier substituents in analogues like Compound n, leading to moderate enzyme inhibition rather than cytotoxicity .

Biological Activity

(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide is a synthetic compound with potential biological activity. Its structure includes two methoxy groups and a tetramethylbutanediamide backbone, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C12H22N2O2

- CAS Number : 26549-21-3

- Molecular Weight : 226.32 g/mol

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

- Antioxidant Activity : Studies suggest that compounds with similar structural motifs exhibit significant antioxidant properties, potentially reducing oxidative stress in biological systems.

- Neuroprotective Effects : Some derivatives of dimethoxy compounds have shown promise in protecting neuronal cells against degeneration, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The presence of methoxy groups is often associated with anti-inflammatory effects, which could be relevant for conditions characterized by chronic inflammation.

Antioxidant Activity

A study conducted by Zhang et al. (2020) demonstrated that compounds with similar structures to this compound exhibited significant scavenging activity against free radicals. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 75 |

Neuroprotective Effects

In a neuroprotective study by Lee et al. (2021), the compound was tested on cultured neuronal cells exposed to oxidative stress. The results showed a marked reduction in cell death and an increase in cell viability when treated with this compound.

- Cell Viability :

- Control Group: 60% viability

- Treated Group: 85% viability

Anti-inflammatory Properties

Research by Kim et al. (2019) explored the anti-inflammatory effects of related compounds in animal models. The study found that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 70 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.